

spectroscopic data for 3-Cyclobutylazetidin-3-OL

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Compound of Interest

Compound Name: 3-Cyclobutylazetidin-3-OL

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Technical Guide: 3-Cyclobutylazetidin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield experimentally determined spectroscopic data for **3-Cyclobutylazetidin-3-ol**. The following guide provides predicted data, a proposed synthetic pathway, and generalized experimental protocols for the synthesis and characterization of the target compound.

Predicted Spectroscopic Data

While experimental data is not publicly available, predicted mass spectrometry data has been computed and is available through databases such as PubChem. This data can be a useful reference for the experimental characterization of **3-Cyclobutylazetidin-3-ol**.

Table 1: Predicted Mass Spectrometry Data for 3-Cyclobutylazetidin-3-ol

Adduct Ion	Predicted m/z
[M+H] ⁺	128.1070
[M+Na] ⁺	150.0889
[M-H] ⁻	126.0924



Data sourced from computational predictions.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **3-Cyclobutylazetidin-3-ol** involves the reaction of a suitable N-protected **3-azetidinone** with a cyclobutyl Grignard reagent, followed by deprotection.

Synthesis of N-Benzhydryl-azetidin-3-one

A common starting material for the synthesis of 3-substituted azetidines is N-benzhydryl-azetidin-3-one. This can be prepared from 1,3-dichloroacetone and benzhydrylamine.

Experimental Protocol:

- To a stirred solution of 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as acetonitrile, add benzhydrylamine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (2.5 eq).
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-benzhydrylazetidin-3-one.

Grignard Reaction with Cyclobutylmagnesium Bromide

The key step to introduce the cyclobutyl group is a Grignard reaction.

Experimental Protocol:

 Prepare the Grignard reagent by adding cyclobutyl bromide (1.5 eq) to a suspension of magnesium turnings (1.6 eq) in anhydrous diethyl ether under an inert atmosphere (e.g.,



argon or nitrogen).

- Once the Grignard reagent formation is complete, cool the solution to 0 °C.
- Slowly add a solution of N-benzhydryl-azetidin-3-one (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting N-benzhydryl-3-cyclobutylazetidin-3-ol by column chromatography.

Deprotection to Yield 3-Cyclobutylazetidin-3-ol

The final step is the removal of the benzhydryl protecting group.

Experimental Protocol:

- Dissolve the N-benzhydryl-**3-cyclobutylazetidin-3-ol** (1.0 eq) in a suitable solvent such as methanol.
- Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
- · Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude 3-Cyclobutylazetidin-3ol.
- Further purification can be achieved by recrystallization or chromatography if necessary.



Proposed Characterization Methods

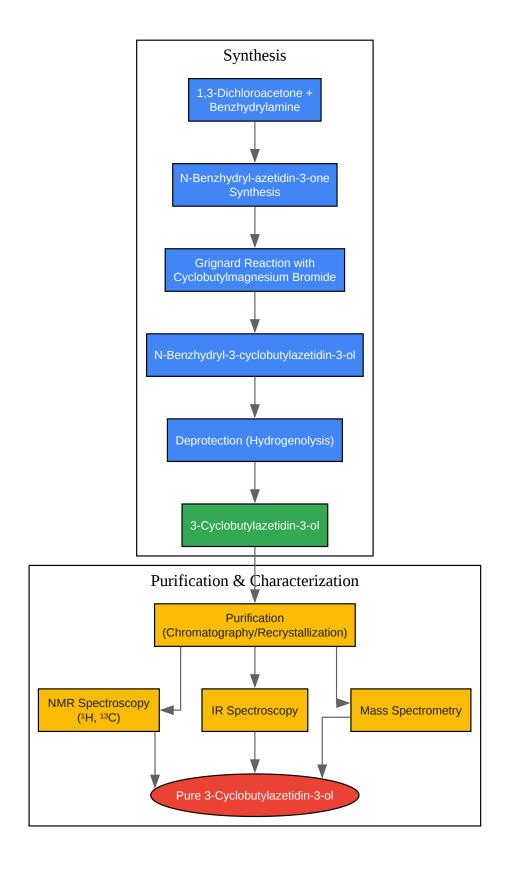
The structure of the synthesized **3-Cyclobutylazetidin-3-ol** would be confirmed using a combination of spectroscopic techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the protons on the azetidine ring, the cyclobutane ring, and the hydroxyl and amine protons. The chemical shifts, splitting patterns, and integration of these signals would be characteristic of the compound's structure.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the azetidinol, the carbons of the azetidine and cyclobutane rings.
- IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-H stretches of the aliphatic rings.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition, which should match the predicted values in Table 1.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic and characterization workflow for **3-Cyclobutylazetidin-3-ol**.





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Caption: Synthetic and characterization workflow for **3-Cyclobutylazetidin-3-ol**.



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